molecular formula C39H72O5 B2671276 (Z)-(S)-3-Hydroxypropane-1,2-diyl dioleate CAS No. 24529-88-2; 25637-84-7

(Z)-(S)-3-Hydroxypropane-1,2-diyl dioleate

Cat. No.: B2671276
CAS No.: 24529-88-2; 25637-84-7
M. Wt: 621
InChI Key: AFSHUZFNMVJNKX-BIJVAZSDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-(S)-3-Hydroxypropane-1,2-diyl dioleate is a chemical compound that belongs to the class of esters It is characterized by the presence of two oleate groups attached to a propane-1,2-diol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-(S)-3-Hydroxypropane-1,2-diyl dioleate typically involves the esterification of (Z)-(S)-3-hydroxypropane-1,2-diol with oleic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of immobilized catalysts can also enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(Z)-(S)-3-Hydroxypropane-1,2-diyl dioleate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Alcohols.

    Substitution: Amides, thioesters.

Scientific Research Applications

(Z)-(S)-3-Hydroxypropane-1,2-diyl dioleate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex molecules and as a reagent in organic reactions.

    Biology: The compound is studied for its potential role in lipid metabolism and as a component of cell membranes.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent and its effects on lipid-related diseases.

    Industry: It is used in the production of biodegradable polymers and as a lubricant in various industrial processes.

Mechanism of Action

The mechanism of action of (Z)-(S)-3-Hydroxypropane-1,2-diyl dioleate involves its interaction with lipid metabolic pathways. The compound can be incorporated into cell membranes, affecting their fluidity and function. It may also act as a substrate for enzymes involved in lipid metabolism, influencing the production of bioactive lipids.

Comparison with Similar Compounds

Similar Compounds

    Glycerol dioleate: Similar structure but with a glycerol backbone.

    Propane-1,2-diyl dioleate: Lacks the hydroxyl group present in (Z)-(S)-3-Hydroxypropane-1,2-diyl dioleate.

Uniqueness

This compound is unique due to the presence of both hydroxyl and oleate groups, which confer distinct chemical and biological properties

Properties

CAS No.

24529-88-2; 25637-84-7

Molecular Formula

C39H72O5

Molecular Weight

621

IUPAC Name

[(2S)-3-hydroxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate

InChI

InChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37,40H,3-16,21-36H2,1-2H3/b19-17+,20-18+/t37-/m0/s1

InChI Key

AFSHUZFNMVJNKX-BIJVAZSDSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC

solubility

not available

Origin of Product

United States

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